Pregnanolon

Übersicht

Beschreibung

. It is closely related to allopregnanolone and has similar properties. Pregnanolone is known for its sedative, anxiolytic, anesthetic, and anticonvulsant effects .

Wissenschaftliche Forschungsanwendungen

Pregnanolon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese verschiedener Steroidhormone verwendet.

Biologie: Untersucht für seine Rolle als Neurosteroid und seine Auswirkungen auf das zentrale Nervensystem.

Industrie: Wird bei der Herstellung von Steroid-basierten Arzneimitteln eingesetzt.

5. Wirkmechanismus

This compound wirkt als positiver allosterischer Modulator des GABA-A-Rezeptors und als negativer allosterischer Modulator des Glycin-Rezeptors . Es reduziert die Aktivität des beruhigenden Neurotransmitters GABA und stimuliert die NMDA-Rezeptoren . Diese Modulation von Neurotransmittersystemen ist entscheidend für seine sedativen, anxiolytischen, anästhetischen und antikonvulsiven Wirkungen.

Wirkmechanismus

Target of Action

Pregnanolone, also known as Eltanolone, is an endogenous inhibitory neurosteroid . It primarily targets the GABA A receptor , acting as a positive allosteric modulator . Additionally, it acts as a negative allosteric modulator of the glycine receptor . These receptors play crucial roles in the nervous system, with the GABA A receptor being involved in inhibitory neurotransmission and the glycine receptor playing a role in the motor and sensory functions in the spinal cord and brain .

Mode of Action

As a positive allosteric modulator of the GABA A receptor, Pregnanolone enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain . This results in an increase in inhibitory neurotransmission, leading to sedative, anxiolytic, anesthetic, and anticonvulsant effects . On the other hand, its action as a negative allosteric modulator of the glycine receptor reduces the effect of glycine, an inhibitory neurotransmitter in the spinal cord and brain .

Biochemical Pathways

Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase , with 5β-dihydroprogesterone occurring as a metabolic intermediate . This biochemical pathway is part of the larger steroid hormone biosynthesis pathway, which plays a crucial role in the production of various hormones and neurosteroids .

Pharmacokinetics

Pregnanolone is characterized by a high total clearance (1.75 +/- 0.22 l/min), small volumes of distribution (Vc = 7.65 +/- 3.40 l; Vdss = 91.6 +/- 22 l), and relatively short half-lives (t1/2 alpha = 1.5 +/- 0.6 min; t1/2 beta = 27 +/- 5 min; t1/2 gamma = 184 +/- 32 min) . The elimination half-life of Pregnanolone is between 0.9 and 3.5 hours . These pharmacokinetic properties influence the bioavailability of Pregnanolone, affecting its onset and duration of action .

Result of Action

The interaction of Pregnanolone with its targets leads to a range of molecular and cellular effects. Its modulation of the GABA A and glycine receptors results in changes in neurotransmission, leading to sedative, anxiolytic, anesthetic, and anticonvulsant effects . These effects can be observed at the cellular level as changes in neuronal activity and at the behavioral level as changes in mood, anxiety levels, and seizure susceptibility .

Action Environment

The action, efficacy, and stability of Pregnanolone can be influenced by various environmental factors. For instance, the presence of other substances that modulate the same receptors can impact the effectiveness of Pregnanolone . Additionally, factors such as pH and temperature can affect the stability of Pregnanolone

Biochemische Analyse

Biochemical Properties

Pregnanolone interacts with various enzymes, proteins, and other biomolecules. It is synthesized from cholesterol via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . Pregnanolone is also a negative allosteric modulator of the CB1 receptor , and it has been found to bind with high, nanomolar affinity to microtubule-associated protein 2 (MAP2) in the brain .

Cellular Effects

Pregnanolone has significant effects on various types of cells and cellular processes. It affects synaptic functioning, is neuroprotective, and enhances myelinization . Pregnanolone and its sulfate ester may improve cognitive and memory function . In addition, they may have protective effects against schizophrenia .

Molecular Mechanism

Pregnanolone exerts its effects at the molecular level through various mechanisms. As a negative allosteric modulator of the CB1 receptor, pregnanolone is involved in a natural negative feedback loop against CB1 receptor activation in animals . It prevents CB1 receptor agonists like tetrahydrocannabinol, the main active constituent in cannabis, from fully activating the CB1 .

Temporal Effects in Laboratory Settings

The effects of pregnanolone can change over time in laboratory settings. The elimination half-life of pregnanolone is between 0.9 and 3.5 hours . This suggests that the effects of pregnanolone on cellular function may vary over time, potentially due to factors such as the compound’s stability and degradation.

Metabolic Pathways

Pregnanolone is involved in several metabolic pathways. It is synthesized from cholesterol via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . This process involves the conversion of cholesterol into pregnenolone, which can then be converted into various other hormones through enzymatic reactions .

Transport and Distribution

Pregnanolone is produced mainly in the adrenal glands, the gonads, and the brain . Most circulating pregnanolone is derived from the adrenal cortex . This suggests that pregnanolone is transported and distributed within cells and tissues, potentially involving various transporters or binding proteins.

Subcellular Localization

Given that pregnanolone is synthesized from cholesterol in the adrenal glands, gonads, and brain , it is likely that pregnanolone is localized in the cells of these tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone occurring as a metabolic intermediate .

Industrial Production Methods: Microbiological production of pregnanolone from sterols involves the use of recombinant strains expressing the enzyme system cholesterol hydroxylase/C20-C22 lyase (CH/L) of mammalian steroidogenesis. For instance, a recombinant strain of Mycolicibacterium smegmatis expressing the steroidogenesis system of the bovine adrenal cortex can transform cholesterol and phytosterol to form pregnanolone .

Analyse Chemischer Reaktionen

Reaktionstypen: Pregnanolon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann oxidiert werden, um 5β-Dihydroprogesteron zu bilden.

Reduktion: Reduktion von Progesteron unter Verwendung der Enzyme 5β-Reduktase und 3α-Hydroxysteroid-Dehydrogenase.

Substitution: this compound kann Substitutionsreaktionen eingehen, um Derivate wie Pregnenolon-sulfat zu bilden.

Hauptprodukte:

Oxidation: 5β-Dihydroprogesteron.

Reduktion: this compound selbst.

Substitution: Pregnenolon-sulfat.

Vergleich Mit ähnlichen Verbindungen

Pregnanolon ist eng verwandt mit mehreren anderen Neurosteroiden, darunter:

Allothis compound (3α,5α-Tetrahydroprogesteron): Ähnliche Eigenschaften und Wirkungen, unterscheidet sich jedoch in der Stereochemie der Wasserstoffatome an den Positionen 3 und 5.

Epithis compound (3β,5β-Tetrahydroprogesteron): Ähnliche Struktur, unterscheidet sich jedoch in der Konfiguration der Hydroxylgruppe an Position 3.

Hydroxydion: Ein weiteres Neurosteroid mit ähnlichen Wirkungen.

Isothis compound (3β,5α-Tetrahydroprogesteron): Ähnliche Struktur, unterscheidet sich jedoch in der Konfiguration der Hydroxylgruppe an Position 3.

Renanolon: Eine weitere verwandte Verbindung mit ähnlichen Eigenschaften.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Konfiguration und seinen starken Auswirkungen auf die GABA-A- und Glycin-Rezeptoren, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht.

Eigenschaften

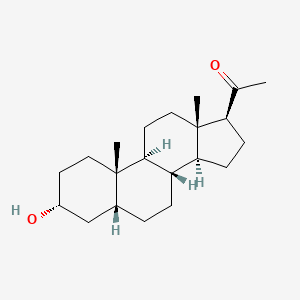

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-YZRLXODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046342 | |

| Record name | Eltanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-20-1 | |

| Record name | Pregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregnanolone II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eltanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Pregnan-3α-ol-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.